Product packaging for 1-Iodo-2,3,5-trimethylbenzene(Cat. No.:)

1-Iodo-2,3,5-trimethylbenzene

Cat. No.: B15066625
M. Wt: 246.09 g/mol
InChI Key: IFLHTOQWVVCILW-UHFFFAOYSA-N
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Description

Significance of Aryl Halides as Synthetic Intermediates in Chemical Transformations

Aryl halides are fundamental building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. perlego.comnumberanalytics.com Their utility stems from the ability of the halogen atom to be substituted by various other functional groups, making them versatile precursors. numberanalytics.com They are frequently employed in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. chemistrylearner.com These reactions, often catalyzed by transition metals like palladium, have become indispensable tools for chemists. acs.orgrsc.org The stability of the aromatic ring in aryl halides, a consequence of electron delocalization, makes them generally less reactive than their alkyl halide counterparts, allowing for selective transformations under specific catalytic conditions. fiveable.mechemistrylearner.com

Unique Reactivity Profile of Organoiodine Compounds in Comparison to Other Halogenated Aromatics

Organoiodine compounds, and specifically aryl iodides, exhibit a distinct reactivity profile when compared to other aryl halides such as bromides and chlorides. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. wikipedia.org This weaker bond makes aryl iodides more reactive in many synthetically important reactions, particularly in metal-catalyzed cross-coupling reactions where the oxidative addition of the aryl halide to the metal center is often the rate-determining step. wikipedia.org

This increased reactivity can lead to faster reaction rates. fiveable.me For instance, in palladium-catalyzed C-N cross-coupling reactions, aryl iodides have historically been challenging substrates. However, with the development of specific catalyst systems and reaction conditions that mitigate inhibitory effects from iodide byproducts, their efficiency can match or even surpass that of aryl bromides and chlorides. nih.govacs.org Furthermore, hypervalent iodine compounds, which are organoiodine compounds with iodine in a higher oxidation state, have emerged as powerful and environmentally friendly reagents for a variety of transformations, including oxidations and group-transfer reactions. researchgate.netnih.gov

Contextual Importance of Substituted Iodobenzenes in Advanced Synthetic Strategies

Substituted iodobenzenes, such as 1-Iodo-2,3,5-trimethylbenzene, are crucial in advanced synthetic strategies that require precise control over the introduction of functional groups. The substituents on the benzene (B151609) ring can influence the electronic properties and steric environment of the molecule, thereby affecting the reactivity and selectivity of subsequent reactions.

For example, in palladium-catalyzed cross-coupling reactions, the nature and position of substituents on the aryl iodide can impact the reaction's efficiency. Aryl iodides with electron-withdrawing groups often exhibit enhanced reactivity. acs.orgorganic-chemistry.org Conversely, sterically hindered ortho-substituted aryl iodides may show reduced reactivity. organic-chemistry.org The strategic placement of substituents allows for the synthesis of highly functionalized and complex aromatic structures that are difficult to access through other means. This is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules. acs.orgacs.orgnih.gov

Overview of Research Trajectories for this compound in Academic Disciplines

Research involving this compound and related substituted iodobenzenes is actively exploring new synthetic methodologies and applications. One significant area of research is the development of novel C-H functionalization reactions. These methods aim to directly convert C-H bonds into new functional groups, offering a more atom-economical and efficient approach to molecule synthesis. chinesechemsoc.orgyoutube.com For instance, palladium-catalyzed C-H iodination of arenes using aryl iodides as the iodinating reagents has been reported, representing a new pathway for creating complex aryl iodides. chinesechemsoc.org

Another research direction focuses on expanding the scope of cross-coupling reactions involving aryl iodides. This includes developing new catalyst systems that are more efficient, robust, and tolerant of various functional groups. rsc.orgacs.org Visible-light-induced cross-coupling reactions of aryl iodides are also a growing area of interest, offering milder and more environmentally friendly reaction conditions. rsc.org

Below is a table summarizing some of the key properties of this compound and its isomers.

PropertyThis compound2-Iodo-1,3,5-trimethylbenzene5-Iodo-1,2,3-trimethylbenzene
Molecular Formula C9H11IC9H11IC9H11I
Molecular Weight 246.09 g/mol 246.09 g/mol 246.09 g/mol
CAS Number 31054-00-94028-63-141381-34-4
Appearance Not specifiedPale yellow to yellow crystals or powderNot specified
Melting Point Not specified27.0-33.0 °CNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11I B15066625 1-Iodo-2,3,5-trimethylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11I

Molecular Weight

246.09 g/mol

IUPAC Name

1-iodo-2,3,5-trimethylbenzene

InChI

InChI=1S/C9H11I/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3

InChI Key

IFLHTOQWVVCILW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)C)C

Origin of Product

United States

Mechanistic Investigations of 1 Iodo 2,3,5 Trimethylbenzene Formation

Elucidation of Electrophilic Aromatic Substitution Mechanisms in Iodination

Electrophilic aromatic substitution (EAS) stands as a fundamental mechanism for the functionalization of aromatic compounds. In the context of iodination, this pathway involves the attack of an electron-rich aromatic ring on an electrophilic iodine species.

Direct reaction between molecular iodine (I₂) and an aromatic ring is generally not feasible as iodine is the least reactive of the halogens. jove.commasterorganicchemistry.com Its reactivity is insufficient to overcome the activation energy required to disrupt the aromaticity of the benzene (B151609) ring. masterorganicchemistry.comwikipedia.org Consequently, the formation of a more potent electrophile is necessary. This is achieved by generating an iodonium (B1229267) ion (I⁺) or a species that behaves as an I⁺ equivalent. libretexts.orglibretexts.org

The generation of this key intermediate is typically accomplished by using an oxidizing agent. jove.commanac-inc.co.jporgoreview.com Common oxidants include nitric acid, hydrogen peroxide, copper salts like CuCl₂, and periodic acid. jove.comlibretexts.orglibretexts.orgoup.com These substances oxidize I₂ to a more powerful electrophilic species. libretexts.orglibretexts.org For instance, treating molecular iodine with an oxidizing agent like nitric acid or hydrogen peroxide facilitates the formation of the iodine cation. jove.comwikipedia.orgorgoreview.com Once generated, the I⁺ electrophile is attacked by the electron-rich π-system of the aromatic ring, such as 1,2,4-trimethylbenzene (B165218). This attack leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov The final step involves the deprotonation of this intermediate by a weak base, which restores the aromaticity of the ring and yields the final product, 1-iodo-2,3,5-trimethylbenzene. masterorganicchemistry.com

Computational chemistry provides powerful tools for investigating the intricacies of reaction mechanisms. For electrophilic aromatic substitutions, methods like density functional theory (DFT) are employed to model reaction pathways and predict outcomes. A validated computational method involves calculating the relative stabilities of the possible sigma-complex intermediates that can form during the reaction. nih.gov The transition states leading to these intermediates are closely related in energy, allowing the relative energies of the intermediates themselves to serve as a reliable guide to the product distribution.

This approach has proven to be quantitatively useful for halogenation reactions, predicting regioisomer distributions with an accuracy of about 1 kcal/mol compared to experimental results. nih.gov For a substituted benzene like 1,2,4-trimethylbenzene, the model would calculate the energies of the different arenium ions formed upon attack of the electrophile at each possible position. The calculated stability of these intermediates determines the predicted major and minor products. Another computational tool, the average local ionization energy, I(r), can also qualitatively predict regioselectivity in halogenations by identifying the positions on the aromatic ring most susceptible to electrophilic attack. nih.gov

Radical-Mediated Iodination Pathways and Intermediates

Beyond the classical electrophilic substitution, radical-based methods have emerged as powerful alternatives for C-H functionalization, including iodination. These pathways often operate under milder conditions and can offer different selectivity profiles.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors. nih.govacs.org This strategy has been successfully applied to a wide range of C-H functionalization reactions on arenes. sci-hub.seunc.edu In a typical cycle, a photocatalyst absorbs light and enters an excited state, becoming a potent oxidant or reductant. This excited catalyst can then engage with a substrate in an electron transfer event.

For C-H amination of arenes, a photoredox catalyst can generate an arene cation radical, which is then attacked by a nitrogen nucleophile. sci-hub.se Similarly, photoredox systems can generate carbon-centered radicals for addition to aromatic rings. nih.govacs.org While specific studies focusing solely on the photoredox-catalyzed C-H iodination of 1,2,4-trimethylbenzene are not detailed in the provided sources, the general principle involves the generation of an iodine radical or an aryl radical cation intermediate that leads to the formation of the C-I bond. For instance, an organic photoredox catalyst can be used to regenerate molecular iodine by oxidizing hydrogen iodide, which is formed during the reaction, thus sustaining the catalytic cycle. nih.govacs.org

A significant advancement in radical iodination involves the use of N-iodoamides. These reagents serve as precursors to N-centered amidyl radicals, which are key intermediates in C-H bond iodination. acs.orgresearchgate.net A specific N-iodoamide has been developed that facilitates the direct and efficient C-H iodination of various hydrocarbons, including those with benzylic C-H bonds, a reaction that can be considered a missing iodine version of the well-known Wohl-Ziegler reaction. acs.orgresearchgate.netacs.org

The mechanism is believed to proceed via the homolysis of the N-I bond in the N-iodoamide, a process that can be initiated thermally or photochemically, to generate an N-amidyl radical and an iodine radical. acs.org The highly reactive N-centered radical then abstracts a hydrogen atom from the substrate (e.g., from a methyl group on the trimethylbenzene ring) to form a carbon-centered radical. This alkyl radical subsequently reacts with molecular iodine or another iodine source to form the final iodinated product. The formation and role of the N-amidyl radical as the key hydrogen-abstracting species have been supported by mechanistic studies, including DFT computations and the spectroscopic characterization of the radical intermediate isolated in an argon matrix. acs.orgresearchgate.net

Influence of Oxidants and Catalysts on Iodination Efficiency and Selectivity

The choice of oxidant and catalyst is paramount in electrophilic iodination, directly impacting the reaction's yield, rate, and regioselectivity. manac-inc.co.jp Since molecular iodine is unreactive, an auxiliary agent is required to generate a more electrophilic iodine species. libretexts.orglibretexts.orgmanac-inc.co.jp

A variety of systems have been developed for the iodination of aromatic compounds. Oxidizing agents such as hydrogen peroxide, nitric acid, and copper(II) chloride are commonly used to oxidize I₂ to the active I⁺ electrophile. jove.comlibretexts.orgorgoreview.com A combination of iodine and periodic acid dihydrate is also effective for the direct iodination of trimethylbenzenes. oup.com Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), can also be used as the iodinating agent, avoiding the need for strong acids. researchgate.net

In addition to oxidants, catalytic systems have been explored. N-Iodosuccinimide (NIS) is a popular iodine source, and its reactivity can be enhanced with catalytic amounts of a Brønsted acid like trifluoroacetic acid or a Lewis acid. organic-chemistry.org Gold(I) complexes have been shown to catalyze the iodination of electron-rich arenes with NIS under mild conditions. organic-chemistry.org Furthermore, organocatalytic approaches using thiourea (B124793) derivatives can activate 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) for the regioselective iodination of various aromatic substrates. organic-chemistry.org The specific combination of substrate, iodine source, and catalyst/oxidant determines the reaction's outcome, with different systems offering advantages in terms of mildness, cost, and functional group tolerance. manac-inc.co.jp

Table 1: Selected Oxidants and Catalysts for Aromatic Iodination This table is interactive. You can sort and filter the data.

Iodine Source Activating Agent/Catalyst Substrate Type Key Feature Citations
I₂ H₂O₂, CuCl₂, HNO₃ Benzene, General Arenes Generation of I⁺ electrophile libretexts.org, libretexts.org, jove.com, orgoreview.com
I₂ Periodic Acid Dihydrate Trimethylbenzenes Direct iodination of polyalkylbenzenes oup.com
I₂ H₂SO₄ / KIO₃ Deactivated Arenes Forms powerful I₃⁺ electrophilic species wikipedia.org, google.com
N-Iodosuccinimide (NIS) Trifluoroacetic Acid (cat.) Methoxy/Methyl-substituted Aromatics Mild conditions, short reaction times organic-chemistry.org
N-Iodosuccinimide (NIS) Silver(I) triflimide (cat.) Anisoles, Anilines, Phenols Mild and rapid activation of NIS organic-chemistry.org
N-Iodosuccinimide (NIS) Gold(I) complexes (cat.) Electron-rich Arenes Catalytic activation under mild conditions organic-chemistry.org
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Thiourea (organocatalyst) Activated Aromatics Organocatalytic activation of iodine source organic-chemistry.org
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) None (Reagent) Triphenyl-trimethylbenzene Hypervalent iodine reagent, no strong acid needed researchgate.net

Reversibility and Thermodynamic Aspects of Aromatic Iodination

The direct iodination of aromatic compounds, including the formation of this compound, is a notable exception to the typically exothermic halogenation reactions of aromatics. Unlike fluorination, chlorination, and bromination, the direct iodination with molecular iodine (I₂) is a thermodynamically unfavorable and reversible process. quora.comunacademy.comlibretexts.org This reversibility is a key mechanistic feature that necessitates specific reaction conditions to achieve efficient product formation.

The core of the reversibility issue lies in the by-product of the electrophilic substitution reaction: hydrogen iodide (HI). quora.com Hydrogen iodide is a strong reducing agent capable of reducing the iodinated aromatic product back to the starting aromatic hydrocarbon, thereby shifting the equilibrium back towards the reactants. quora.comyoutube.com

To overcome this equilibrium and drive the reaction forward to favor the formation of the iodoaromatic product, the hydrogen iodide by-product must be continuously removed from the reaction mixture. quora.com This is typically achieved by adding an oxidizing agent. jove.comlibretexts.orgorgoreview.com Common oxidizing agents used for this purpose include nitric acid (HNO₃), iodic acid (HIO₃), hydrogen peroxide (H₂O₂), and copper salts like CuCl₂. jove.comlibretexts.orgorgoreview.commanac-inc.co.jp These agents oxidize hydrogen iodide to iodine, as shown in the following example with iodic acid:

5HI + HIO₃ → 3I₂ + 3H₂O quora.com

By consuming HI, the reverse reaction is suppressed, and the equilibrium is shifted to the right, in accordance with Le Châtelier's principle, leading to higher yields of the desired iodoaromatic compound. quora.comyoutube.com

Table 1: Comparative Thermodynamics of Benzene Halogenation

Halogenation ReactionEnthalpy Change (ΔH) in kcal/molReaction Character
Fluorination (C₆H₆ + F₂ → C₆H₅F + HF)-103Highly Exothermic
Chlorination (C₆H₆ + Cl₂ → C₆H₅Cl + HCl)-31Exothermic
Bromination (C₆H₆ + Br₂ → C₆H₅Br + HBr)-10Exothermic
Iodination (C₆H₆ + I₂ → C₆H₅I + HI)+7Endothermic

Note: Values are approximate and can vary based on calculation methods and reaction conditions.

The positive enthalpy change for iodination indicates that energy input is required for the reaction to proceed. researchgate.net The Gibbs free energy change (ΔG), which determines the spontaneity of a reaction, is related to the enthalpy and entropy (ΔS) by the equation ΔG = ΔH - TΔS. For iodination, the unfavorable enthalpy term must be offset by the reaction conditions, such as the removal of HI, to make ΔG negative and the reaction spontaneous.

Theoretical studies using density functional theory (DFT) have provided further insights into the energetics of the reaction. Calculations of the reaction enthalpies (ΔH) and Gibbs free energies (ΔG) for the iodination of benzene and other polycyclic aromatic hydrocarbons confirm the endothermic nature of direct iodination with I₂. researchgate.net These studies also analyze the stability of the intermediate sigma complexes (arenium ions), which are a crucial part of the electrophilic aromatic substitution mechanism. researchgate.net The energy barriers for the formation of these intermediates are higher for iodination compared to chlorination, reflecting the lower reactivity of iodine. researchgate.net

Reactivity and Transformational Chemistry of 1 Iodo 2,3,5 Trimethylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 1-Iodo-2,3,5-trimethylbenzene is an excellent coupling partner in these reactions due to the reactive carbon-iodine bond.

Palladium catalysts are preeminent in facilitating a wide array of cross-coupling reactions. wikipedia.orgorganic-chemistry.org this compound readily participates in several key palladium-catalyzed transformations, including the Suzuki, Heck, Sonogashira, and Stille reactions. These reactions follow a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org

Suzuki Coupling: This reaction couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl and substituted styrene (B11656) derivatives, respectively. The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org For instance, the reaction of this compound with an alkene like methyl acrylate, catalyzed by a palladium complex in the presence of a base, would yield a substituted cinnamate (B1238496) ester. nih.govyoutube.com This reaction is a powerful tool for the vinylation of aryl halides. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct route to substituted arylalkynes. gold-chemistry.orgorganic-chemistry.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. organic-chemistry.orgwikipedia.org this compound can react with various organostannanes in the presence of a palladium catalyst to form a wide range of coupled products. libretexts.orgrsc.org A significant drawback of this method is the toxicity of the organotin reagents. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound
ReactionCoupling PartnerTypical CatalystGeneral Product
SuzukiAryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂Biaryls, Substituted Styrenes
HeckAlkenePd(OAc)₂, PdCl₂Substituted Alkenes
SonogashiraTerminal AlkynePd(PPh₃)₄/CuIArylalkynes
StilleOrganostannanePd(PPh₃)₄, Pd₂(dba)₃Various coupled products

The catalytic cycle of palladium-catalyzed cross-coupling reactions hinges on two key steps: oxidative addition and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) intermediate, where both the aryl group and the iodide are bonded to the palladium center. youtube.com The rate of this step generally follows the order of halide reactivity: I > Br > Cl. libretexts.org The electron-donating methyl groups on the benzene (B151609) ring of this compound can influence the rate of this step. Mechanistic studies on similar aryl halides have shown complexity, with potential involvement of associative pathways. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) intermediate couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org For this to occur, the two groups must be in a cis orientation on the palladium complex. libretexts.org

The efficiency and selectivity of palladium-catalyzed coupling reactions are profoundly influenced by the choice of ligands and solvents.

Ligand Effects: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the outcome of the reaction. organic-chemistry.orgwikipedia.org For instance, bulky electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and facilitate the reductive elimination. The choice of ligand can also control the regioselectivity and stereoselectivity of the reaction.

Solvent Effects: The solvent can affect the solubility of the reactants and catalyst, influence the reaction rate, and in some cases, participate in the reaction mechanism. nih.gov For example, polar aprotic solvents like DMF, NMP, and THF are commonly used. rsc.orgwikipedia.org Research has also explored the use of more environmentally benign solvents like water. organic-chemistry.org

Copper-catalyzed reactions, particularly the Ullmann condensation, represent an older but still relevant method for forming carbon-carbon and carbon-heteroatom bonds. byjus.comorganic-chemistry.org The classical Ullmann reaction involves the self-coupling of two aryl halide molecules in the presence of copper metal at high temperatures to form a symmetrical biaryl. wikipedia.org While effective, this reaction often requires harsh conditions and gives variable yields. wikipedia.org

Modern variations of the Ullmann reaction utilize copper(I) salts as catalysts and can be performed under milder conditions. This compound can undergo Ullmann-type couplings. For example, the reaction of 2,3-di-iodonitrobenzene with copper bronze has been shown to produce dinitrobiphenylene and other coupled products. rsc.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Besides palladium and copper, other transition metals like nickel and gold can also catalyze the functionalization of aryl halides.

Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium for cross-coupling reactions. nih.gov They can catalyze Suzuki-type and other couplings of aryl halides. organic-chemistry.org Nickel-catalyzed methodologies have been developed for the functionalization of C-O bonds, demonstrating the versatility of this metal in activating otherwise inert bonds. researchgate.net

Gold-Catalyzed Reactions: While less common for cross-coupling of aryl halides, gold catalysis is a powerful tool for various organic transformations, particularly those involving alkynes. There is potential for gold-catalyzed reactions involving derivatives of this compound, though this area is less explored.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

Generation and Application of Organometallic Reagents from this compound

This compound is a valuable precursor for the generation of highly reactive organometallic reagents, such as organolithium and Grignard reagents. fishersci.com These reagents are powerful nucleophiles and strong bases, widely used in organic synthesis. libretexts.orglibretexts.org

Organolithium Reagents: Treatment of this compound with an alkyllithium reagent (e.g., n-butyllithium) via lithium-halogen exchange, or with lithium metal, can generate the corresponding aryllithium species, 2,3,5-trimethylphenyllithium. masterorganicchemistry.comsigmaaldrich.com This reagent can then be used in a variety of reactions, such as nucleophilic addition to carbonyl compounds to form alcohols. youtube.com

Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or THF produces the corresponding Grignard reagent, 2,3,5-trimethylphenylmagnesium iodide. wikipedia.orgmnstate.edusigmaaldrich.com Grignard reagents are versatile intermediates that react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. youtube.commnstate.edu

Table 2: Generation of Organometallic Reagents from this compound
Reagent TypeMethod of PreparationReactantTypical Solvent
OrganolithiumLithium-Halogen ExchangeAlkyllithium (e.g., n-BuLi)Hexane, Diethyl Ether
GrignardReaction with MagnesiumMagnesium MetalDiethyl Ether, THF

Grignard Reagent Formation and Subsequent Reactivity

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2,3,5-trimethylphenylmagnesium iodide. masterorganicchemistry.com This transformation converts the electrophilic carbon of the carbon-iodine bond into a highly nucleophilic and basic carbon center. mnstate.edu The general process for Grignard reagent formation involves the insertion of magnesium into the carbon-halide bond. masterorganicchemistry.com

The resulting Grignar reagent is a powerful tool for carbon-carbon bond formation. mnstate.edu It reacts with a variety of electrophiles, most notably carbonyl compounds. For instance, its reaction with aldehydes yields secondary alcohols, while ketones are converted to tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.com The reaction with esters is also possible, leading to the formation of tertiary alcohols through a double addition mechanism. masterorganicchemistry.com Furthermore, Grignard reagents can react with carbon dioxide to produce carboxylic acids after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com Due to their strong basicity, they will also react with protic sources like water and alcohols. mnstate.edu

A common side reaction in Grignard preparations is the coupling of the Grignard reagent with the starting aryl halide, which in this case would lead to the formation of a biphenyl (B1667301) derivative. libretexts.org

Table 1: Reactions of 2,3,5-trimethylphenylmagnesium iodide

Reactant Product Type
Aldehyde Secondary alcohol
Ketone Tertiary alcohol
Ester Tertiary alcohol
Carbon Dioxide Carboxylic acid
Water/Alcohol 2,3,5-trimethylbenzene

This table provides a summary of the general reactivity of the Grignard reagent derived from this compound.

Lithium-Halogen Exchange and Organolithium Chemistry

Aryl iodides are particularly susceptible to lithium-halogen exchange, a rapid reaction that typically proceeds faster than nucleophilic addition. wikipedia.org This exchange reaction involves treating this compound with an organolithium reagent, commonly n-butyllithium or t-butyllithium, to generate 2,3,5-trimethylphenyllithium. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl, making aryl iodides ideal substrates. wikipedia.org

The mechanism of lithium-halogen exchange is thought to proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex". harvard.eduprinceton.edu The stability of the resulting organolithium species also influences the reaction, with sp2-hybridized carbanions (like the one formed here) being more stable than sp3-hybridized ones. wikipedia.org

2,3,5-Trimethylphenyllithium is a potent nucleophile and a strong base, participating in reactions similar to its Grignard counterpart. It can be used to form new carbon-carbon bonds by reacting with various electrophiles. The choice between Grignard and organolithium reagents often depends on the specific desired transformation and the compatibility of functional groups in the substrate. The presence of chelating groups, such as alkoxy groups, can accelerate the rate of lithium-halogen exchange. wikipedia.org

Reactions Involving Hypervalent Iodine Species Derived from Aryl Iodides

Aryl iodides, including this compound, can be oxidized to form hypervalent iodine compounds, where the iodine atom exists in a higher oxidation state, typically +3 (iodine(III)) or +5 (iodine(V)). arkat-usa.org These hypervalent iodine reagents are valued for their low toxicity and ease of handling, serving as powerful and selective oxidizing agents in a multitude of organic transformations. organic-chemistry.org The reactivity of these compounds stems from the facile cleavage of the hypervalent bonds, which reduces the trivalent or pentavalent iodine back to the more stable monovalent state. tcichemicals.com

Synthesis of Hypervalent Iodine(III) and Iodine(V) Derivatives

The synthesis of hypervalent iodine(III) compounds from aryl iodides can be achieved through various oxidative methods. Common oxidants include m-chloroperoxybenzoic acid (mCPBA), sodium perborate (B1237305), and Oxone. organic-chemistry.org For example, treating an iodoarene with mCPBA in acetic acid can yield the corresponding (diacetoxyiodo)arene. organic-chemistry.org Another approach involves the use of sodium hypochlorite (B82951) pentahydrate for a rapid and safe oxidation to (diacetoxyiodo)arenes. organic-chemistry.org These iodine(III) species, such as (diacetoxyiodo)arenes and [hydroxy(tosyloxy)iodo]arenes (HTIB), serve as precursors to a wide range of other organo-λ³-iodanes. organic-chemistry.org

The synthesis of iodine(V) compounds, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, is also well-established, though often involves the oxidation of the corresponding iodoso compounds. acs.org More recently, novel hypervalent iodine compounds containing both iodine(III) and iodine(V) moieties have been synthesized. nih.govrsc.orgsemanticscholar.org

Table 2: Common Oxidants for the Synthesis of Hypervalent Iodine(III) Compounds

Oxidant Product Type
m-Chloroperoxybenzoic acid (mCPBA) in acetic acid (Diacetoxyiodo)arene
Sodium perborate in acetic acid (Diacetoxyiodo)arene
Oxone in trifluoroacetic acid [Bis(trifluoroacetoxy)iodo]arene

This table summarizes common reagents used to oxidize aryl iodides to hypervalent iodine(III) species.

Role as Oxidants and Ligand Transfer Reagents in Organic Transformations

Hypervalent iodine(III) reagents are versatile oxidants and are frequently employed in a variety of organic transformations. arkat-usa.org They can effect the oxidation of alcohols to carbonyl compounds, and depending on the specific reagent and conditions, can be highly selective. organic-chemistry.org For example, they are used in the synthesis of heterocyclic compounds through oxidative C-C, C-O, and C-N bond formation. nih.gov

Beyond their role as simple oxidants, hypervalent iodine(III) compounds, particularly diaryliodonium salts, are excellent arylating agents. diva-portal.org They can transfer an aryl group to a variety of nucleophiles in metal-free arylation reactions. diva-portal.org The chemistry of hypervalent iodine compounds often mirrors that of transition metals, with reactions being discussed in terms of oxidative addition, ligand exchange, and reductive elimination. acs.orgnih.gov

Enantioselective Oxidations Mediated by Chiral Aryl Iodides

A significant advancement in hypervalent iodine chemistry is the development of chiral aryl iodide catalysts for enantioselective oxidations. nih.gov By designing aryl iodides with chiral backbones, it is possible to create a chiral environment around the hypervalent iodine center, enabling the transfer of chirality to the substrate during an oxidation reaction. researchgate.netnih.gov

The introduction of a substituent ortho to the iodine atom has been shown to be crucial for high reactivity and selectivity in these catalytic systems. nih.gov These chiral catalysts have been successfully applied in a range of enantioselective transformations, including spirocyclizations, phenol (B47542) dearomatizations, and α-oxygenations. nih.gov The development of these catalysts provides a metal-free approach to the synthesis of enantioenriched molecules. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aryl Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methyl groups. However, the bulky iodine atom and the substitution pattern will direct incoming electrophiles to the remaining unsubstituted positions.

Conversely, the iodine atom itself can be replaced through nucleophilic substitution reactions. This can occur via the formation of an organometallic intermediate as described above, or in some cases, through direct displacement, although this is less common for aryl halides unless activated by strong electron-withdrawing groups.

Applications in Advanced Organic Synthesis and Material Science

As a Building Block for Complex Organic Architectures

The reactivity of the C-I bond, particularly in palladium-catalyzed cross-coupling reactions, allows for the precise introduction of a wide array of functional groups, making 1-iodo-2,3,5-trimethylbenzene a cornerstone for building sophisticated organic molecules.

This compound can serve as a foundational molecule for the synthesis of more heavily iodinated aromatic structures. Through further electrophilic iodination reactions, additional iodine atoms can be introduced onto the aromatic ring. These polyiodinated compounds are important precursors for a variety of advanced materials. For instance, the synthesis of 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene, a related polyiodinated aromatic compound, has been achieved from a 2,4,6-triphenyl-1,3,5-trimethylbenzene precursor using [bis(trifluoroacetoxy)iodo]benzene (B57053) as the iodinating agent. This highlights a methodology that could be adapted for the further iodination of iodo-trimethylbenzene derivatives. Polyiodinated aromatics are often preferred over their brominated counterparts in coupling reactions due to their higher reactivity, which can lead to better yields and shorter reaction times.

The iodo-substituent in this compound is a key functional group for the synthesis of densely functionalized aromatic systems through various metal-catalyzed cross-coupling reactions. The ability to form new carbon-carbon and carbon-heteroatom bonds at the site of the iodine atom allows for the systematic construction of complex molecules with tailored properties.

Key cross-coupling reactions that utilize iodoarenes like this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the iodoarene with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure. This is a powerful method for creating carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of the iodoarene with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. This introduces a linear, rigid alkyne linker into the aromatic system.

Heck Coupling: In this reaction, the iodoarene is coupled with an alkene to form a substituted alkene, again catalyzed by a palladium complex. This is a versatile method for creating new carbon-carbon double bonds.

The versatility of these reactions allows for the introduction of a wide range of substituents, leading to the creation of aromatic systems with a high density of functional groups. For example, a related polyiodinated derivative, 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene, is noted for its potential to be coupled with functionalized aromatic boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling) to create extended molecular structures.

Coupling ReactionReactant PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron Compound (e.g., Ar-B(OH)₂)C(sp²) - C(sp²)Pd(0) catalyst + Base
SonogashiraTerminal Alkyne (R-C≡CH)C(sp²) - C(sp)Pd(0) catalyst + Cu(I) co-catalyst + Base
HeckAlkene (R-CH=CH₂)C(sp²) - C(sp²)Pd(0) catalyst + Base

While not a direct and commonly cited starting material in the most prevalent industrial syntheses, this compound represents a potential precursor to key intermediates required for the synthesis of certain natural products and bioactive compounds, such as derivatives of α-tocopherol (a form of Vitamin E).

The core aromatic component of α-tocopherol is 2,3,5-trimethylhydroquinone (TMHQ). The established industrial synthesis of α-tocopherol involves the acid-catalyzed condensation of TMHQ with isophytol. The synthesis of TMHQ itself is a critical step, often starting from 1,2,4-trimethylbenzene (B165218) (pseudocumene), which is oxidized to 2,3,5-trimethylbenzoquinone (TMBQ), and subsequently reduced to TMHQ.

Theoretically, this compound could be converted to 2,3,5-trimethylphenol through a hydroxylation reaction, for example, via a palladium-catalyzed coupling with a hydroxide source or through conversion to an organometallic intermediate followed by oxidation. Subsequent oxidation of 2,3,5-trimethylphenol would yield TMBQ, which can then be reduced to TMHQ. However, it is important to note that this specific synthetic route from this compound to TMHQ is not prominently featured in the mainstream literature for large-scale α-tocopherol production.

Key IntermediateEstablished PrecursorPotential Role of this compound
2,3,5-Trimethylhydroquinone (TMHQ)1,2,4-Trimethylbenzene (via oxidation and reduction)Potential precursor to 2,3,5-trimethylphenol, which can be oxidized and reduced to TMHQ.

Role in Polymer and Framework Material Synthesis

The structural rigidity of the trimethylbenzene core and the reactive nature of the iodo-substituent make this compound and its derivatives attractive building blocks for the construction of porous crystalline materials and functional polymers.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties, making them promising for applications in gas storage, separation, and catalysis. The organic linkers are crucial components that determine the structure and functionality of these materials.

Polyiodinated aromatic compounds, which can be synthesized from precursors like this compound, are of significant interest as linkers for MOF and COF design. The iodo-groups can be converted into other functional groups, such as carboxylic acids or amines, which are necessary for coordination with metal nodes in MOFs or for forming covalent linkages in COFs. Alternatively, the iodo-groups themselves can be utilized in post-synthetic modification of the frameworks. The synthesis of 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene has been highlighted as opening up pathways to a number of interesting potential ligands for MOF and COF design.

This compound and its derivatives can also serve as monomers or building blocks in the synthesis of advanced polymeric materials. The ability to undergo palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki polymerizations, allows for the creation of conjugated polymers with interesting electronic and photophysical properties.

For example, Sonogashira polymerization of diiodo- and diethynyl-aromatic monomers leads to the formation of poly(arylene ethynylene)s (PAEs). These are rigid-rod conjugated polymers that have been investigated for applications in molecular electronics and sensors. A diiodo-trimethylbenzene derivative could be copolymerized with a diethynyl-comonomer to produce a PAE with the trimethylbenzene unit incorporated into the polymer backbone. Similarly, Suzuki polymerization of diiodo-aromatic compounds with diboronic acids or esters can be used to synthesize poly(p-phenylene)s and related conjugated polymers. The trimethylbenzene moiety can impart increased solubility and influence the solid-state packing of the polymer chains. The potential for 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene to serve as a building block in polymer synthesis has been noted.

Contributions to Supramolecular Chemistry and Self-Assembly Processes

The unique electronic and geometric properties of this compound position it as a valuable building block in the field of supramolecular chemistry and self-assembly. Its primary contribution stems from its capacity to participate in halogen bonding, a highly directional and tunable non-covalent interaction that has garnered significant attention in the design of functional materials.

The iodine atom in this compound possesses an electrophilic region, known as a σ-hole, which can interact with nucleophilic species to guide the assembly of molecules into well-defined supramolecular architectures. The strength and directionality of this halogen bond are influenced by the electron-donating methyl groups on the benzene (B151609) ring, which modulate the electronic properties of the carbon-iodine bond. This tunability is a key feature in designing complex supramolecular structures.

While direct studies on the self-assembly of this compound are not extensively documented, the principles of halogen bonding suggest its potential in constructing a variety of supramolecular assemblies, including liquid crystals and porous materials. nih.gov For instance, related bis(iodoethynyl)benzene units have been successfully employed to create halogen-bonded liquid crystalline complexes. unizar.es The trimethyl-substituted benzene core of this compound provides a rigid scaffold, and the strategic placement of the iodine atom allows for predictable intermolecular interactions.

In the context of crystal engineering, this compound can be utilized to form co-crystals with halogen bond acceptors, leading to materials with tailored solid-state properties. The interplay between halogen bonding and other non-covalent interactions, such as π-π stacking and van der Waals forces, can be harnessed to control the packing of molecules in the crystalline state. The replacement of other halogens, like bromine, with iodine has been shown to enhance the strength of these interactions, which can be crucial for achieving specific supramolecular organizations, such as nanotubes. nih.gov

The table below summarizes the key features of this compound relevant to its application in supramolecular chemistry.

FeatureDescriptionRelevance to Supramolecular Chemistry
Halogen Bond Donor The iodine atom acts as a halogen bond donor through its electrophilic σ-hole.Enables directional and specific non-covalent interactions for self-assembly.
Tunable Interaction Strength The presence of three methyl groups on the benzene ring influences the electronic properties of the C-I bond, allowing for modulation of the halogen bond strength.Provides a mechanism to fine-tune the stability and structure of supramolecular assemblies.
Rigid Aromatic Core The trimethylbenzene scaffold offers a structurally defined and rigid platform.Facilitates the formation of predictable and well-ordered supramolecular architectures.
Potential for Complex Architectures Can be incorporated into larger molecules to direct their assembly into complex structures like liquid crystals, co-crystals, and porous materials.Opens avenues for the design of novel functional materials with tailored properties.

Emerging Applications in Catalysis and Reagent Design

This compound is an emerging platform for the development of novel catalysts and reagents in advanced organic synthesis. Its utility in these areas is primarily derived from the reactivity of the carbon-iodine bond, which allows for its transformation into a variety of functional groups and its participation in synthetically important reactions.

One of the most significant applications of iodoarenes, including this compound, is in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a versatile coupling partner, enabling the introduction of the 2,3,5-trimethylphenyl moiety into a wide range of organic molecules. The high reactivity of the C-I bond often leads to milder reaction conditions and higher yields compared to other haloarenes. For instance, palladium-catalyzed cross-coupling reactions of aryl iodides are well-established for their efficiency. nih.gov

Furthermore, this compound can serve as a precursor for the synthesis of more complex ligands for organometallic catalysis. The iodine atom can be readily displaced or transformed to introduce phosphine (B1218219), amine, or other coordinating groups. These tailored ligands can then be used to modulate the electronic and steric properties of metal centers, thereby influencing the activity and selectivity of catalysts in various transformations. The synthesis of 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene as a linker for metal-organic frameworks (MOFs) highlights the use of iodinated trimethylbenzene derivatives in creating materials with potential catalytic applications. researchgate.net

Another burgeoning area of application is in the design and synthesis of hypervalent iodine reagents. wikipedia.org These compounds are attractive in organic synthesis due to their mild oxidizing properties and environmentally benign nature. arkat-usa.org While the direct conversion of this compound into a hypervalent iodine reagent is not extensively reported, the related compound 2-iodosyl-1,3,5-trimethylbenzene (iodosylmesitylene) is a known hypervalent iodine(III) reagent. nih.gov This suggests the potential for this compound to be oxidized to form analogous reagents, which could then be employed in a variety of oxidative transformations. The development of chiral iodoarenes for enantioselective hypervalent organoiodine catalysis is a particularly active area of research. orgsyn.org

The table below outlines the emerging applications of this compound in catalysis and reagent design.

Application AreaRole of this compoundKey Transformations and Concepts
Cross-Coupling Reactions Aryl halide coupling partnerSuzuki-Miyaura, Sonogashira, Heck, and other palladium-catalyzed C-C and C-heteroatom bond formations. nih.gov
Ligand Synthesis Precursor for catalyst ligandsFunctionalization via displacement of the iodine atom to introduce coordinating groups for organometallic catalysts.
Hypervalent Iodine Reagents Precursor for oxidizing agentsOxidation of the iodine center to create hypervalent iodine(III) or (V) reagents for selective oxidative transformations. wikipedia.orgarkat-usa.org
Materials Synthesis Building block for functional materialsIncorporation into larger structures like Metal-Organic Frameworks (MOFs) with potential catalytic activity. researchgate.net

Computational and Theoretical Chemistry Studies of 1 Iodo 2,3,5 Trimethylbenzene

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such studies provide insights into orbital energies, charge distribution, and molecular properties that govern a compound's chemical behavior.

A thorough search of scientific databases did not yield any specific DFT studies focused on 1-Iodo-2,3,5-trimethylbenzene. Consequently, detailed data on its electronic properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP), which are crucial for understanding its reactivity, are not available.

Bond dissociation energy (BDE) is a key indicator of the stability of a chemical bond. Computational methods, particularly DFT, are frequently used to calculate BDEs, providing valuable information about the thermal stability of a molecule and the likelihood of bond cleavage in chemical reactions.

No specific computational or experimental data on the bond dissociation energies for this compound, including the critical C-I bond, were found in the reviewed literature. Therefore, a quantitative analysis of its stability based on BDE values cannot be provided at this time.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the preferred conformations and the nature of intermolecular interactions, such as halogen bonding and van der Waals forces, is essential for predicting the physical properties and crystal packing of a compound.

There is a lack of published research on the conformational analysis and specific intermolecular interactions of this compound. While the trimethylbenzene moiety is structurally related to other studied systems, specific computational studies detailing the rotational barriers of the methyl groups or the nature of iodine-involved non-covalent interactions for this molecule are not available.

Molecular Dynamics Simulations to Understand Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the behavior of a compound in solution, including its solvation, diffusion, and interactions with solvent molecules.

No studies employing molecular dynamics simulations to investigate the solution behavior of this compound were identified. As a result, there is no available data on its dynamics in different solvents or its solvation free energy.

Future Research Directions and Emerging Frontiers

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of aryl iodides, including 1-Iodo-2,3,5-trimethylbenzene, traditionally involves methods that can be resource-intensive and generate hazardous waste. Future research is poised to focus on developing greener, more sustainable synthetic protocols. Key areas of exploration include:

Eco-Friendly Iodinating Systems: Research into iodination reactions that utilize molecular iodine or iodide salts in conjunction with environmentally friendly oxidants is a promising direction. mdpi.com Systems employing oxidants like sodium percarbonate, which is inexpensive and safe to handle, could offer a green alternative to harsher reagents for the iodination of 1,2,4-trimethylbenzene (B165218) (pseudocumene). nih.gov

Catalytic and Metal-Free Approaches: The development of metal-free iodination processes is a significant goal for sustainable chemistry. Photo-induced reactions, for instance, have shown potential for the synthesis of aryl iodides at room temperature without the need for metal catalysts, thereby avoiding potential metal contamination in the final products. mcgill.ca Further investigation into such catalyst-free methods for the synthesis of this compound could lead to more efficient and environmentally sound production.

Solvent-Free and Alternative Solvent Conditions: Moving away from conventional organic solvents towards solvent-free (mechanochemical) reactions or the use of greener solvents like water is a core principle of green chemistry. mdpi.comrsc.org Research into applying these conditions to the synthesis of this compound could significantly reduce the environmental impact of its production.

Sustainable Synthesis Strategy Potential Advantage Research Focus for this compound
Use of Eco-Friendly OxidantsReduced toxicity and wasteInvestigating sodium percarbonate or hydrogen peroxide-based systems for iodinating pseudocumene.
Metal-Free CatalysisAvoids metal contaminationExploring photo-induced iodination of pseudocumene using UV light. mcgill.ca
Alternative Reaction MediaMinimizes use of volatile organic compoundsDevelopment of mechanochemical or aqueous-phase synthesis routes.

Exploration of Novel Reactivity Patterns and Catalytic Cycles

The carbon-iodine bond in this compound is the weakest among the carbon-halogen bonds, making it a highly reactive and valuable functional group in organic synthesis. wikipedia.orgwikipedia.org Future research can leverage this reactivity to uncover novel chemical transformations and catalytic cycles.

Palladium-Catalyzed Cross-Coupling: While aryl iodides are standard substrates for cross-coupling reactions, the specific steric and electronic properties conferred by the three methyl groups on this compound may lead to unique reactivity or selectivity. A systematic study of its performance in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings could reveal new synthetic applications. The typical catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Hypervalent Iodine Chemistry: Aryl iodides can be oxidized to form hypervalent iodine compounds, which are versatile reagents in their own right. acs.org Investigating the synthesis and reactivity of hypervalent iodine derivatives of this compound could open doors to new oxidative transformations. These reagents could be generated catalytically in-situ, aligning with green chemistry principles. zjut.edu.cn

Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions offer a more economical alternative to palladium-based systems. Exploring the use of this compound in reactions such as the Ullmann condensation or copper-catalyzed C-S bond formation could lead to the development of efficient syntheses for a variety of complex molecules. acs.org

Integration of this compound into New Material Science Applications

Polyiodinated aromatic compounds are valuable building blocks for advanced materials due to their ability to undergo multiple cross-coupling reactions. mdpi.com While this compound is mono-iodinated, it can serve as a key precursor or functionalizing agent in materials science.

Polymer Synthesis: This compound can be used to introduce the 2,3,5-trimethylphenyl group into polymer structures. Through reactions like Sonogashira or Suzuki polycondensation, it can be incorporated into conjugated polymers. The bulky trimethylphenyl group could influence the polymer's solubility, morphology, and photophysical properties, making it a target for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functionalization of Materials: this compound can be used to modify the surfaces of materials or to functionalize existing molecular frameworks. For example, it could be grafted onto a larger scaffold to create new ligands for metal-organic frameworks (MOFs) or as a building block for dendrimers. mdpi.com

Liquid Crystals: The rigid aromatic core and the potential for elaboration via the iodide group make this and related molecules candidates for research into new liquid crystalline materials. The specific substitution pattern can influence the mesophase behavior and other properties of the resulting materials.

Material Application Role of this compound Potential Properties/Advantages
Conjugated PolymersMonomer or end-capping agentEnhanced solubility, control over solid-state packing, tunable electronic properties.
Metal-Organic Frameworks (MOFs)Precursor for ligand synthesisIntroduction of hydrophobic and sterically bulky groups to control pore environment.
DendrimersBuilding block for dendritic armsControl over molecular size, shape, and surface functionality.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and in situ Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Modern analytical techniques can provide unprecedented insight into the kinetics and intermediates of these reactions.

In situ NMR and Raman Spectroscopy: Monitoring reactions such as the Suzuki-Miyaura coupling in real-time using techniques like NMR or Raman spectroscopy can provide detailed kinetic data and help identify transient intermediates. irb.hrazom.com This information is vital for understanding the influence of the trimethylbenzene backbone on the catalytic cycle and for optimizing reaction conditions to improve yields and reduce side products.

Time-Resolved X-ray Scattering: For studying very fast processes, such as the initial bond-breaking events in photochemical reactions, femtosecond time-resolved X-ray solution scattering can be employed. nih.gov While this has been applied to simpler iodides, its application to more complex molecules like this compound could reveal fundamental details about its photoreactivity.

Interdisciplinary Research with Computational Chemistry and Artificial Intelligence for Predictive Synthesis

The integration of computational tools is set to revolutionize how chemical synthesis is planned and executed. This compound can serve as a model system for developing and validating these new approaches.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of this compound. These calculations can help rationalize regioselectivity in electrophilic aromatic substitution or predict the barriers for oxidative addition in cross-coupling reactions. wuxiapptec.com This predictive power can guide experimental design and save significant laboratory time and resources.

Artificial Intelligence (AI) and Machine Learning: AI-driven tools are becoming increasingly powerful for retrosynthetic analysis and reaction prediction. mdpi.comchimia.ch By inputting this compound and its derivatives into these models, researchers can explore novel synthetic routes to complex target molecules. Furthermore, machine learning models can be trained on experimental data to predict reaction outcomes, such as yields, under different conditions, thereby accelerating the optimization of synthetic procedures. kyoto-u.ac.jparxiv.org The development of predictive models for challenging reactions remains an active area of research where this compound could serve as a valuable test case. arxiv.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 1-Iodo-2,3,5-trimethylbenzene, and how can purity be ensured?

  • Methodological Answer : Direct iodination of 2,3,5-trimethylbenzene using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) is a common approach. Alternatively, electrophilic aromatic iodination can be performed under controlled conditions (e.g., iodine monochloride in acetic acid). Purity is validated via HPLC (>95% purity) and characterized by ¹H/¹³C NMR. For example, ¹³C NMR peaks for iodine-substituted carbons typically appear downfield (δ 90-110 ppm) .

Q. How should researchers characterize the structure of this compound experimentally?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H NMR : Methyl groups (δ 2.1-2.4 ppm) and aromatic protons (δ 6.8-7.2 ppm) confirm substitution patterns.
  • ¹³C NMR : Distinct peaks for iodine-bearing carbons (δ ~95-100 ppm) and methyl carbons (δ ~20-25 ppm) .
  • Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 260 (C₉H₁₁I) and fragments (e.g., loss of I at m/z 133).

Q. What stability precautions are necessary for handling this compound?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodecomposition and oxidative deiodination. Monitor degradation via TLC (silica gel, hexane/ethyl acetate 9:1). Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in nitration reactions?

  • Methodological Answer : Steric effects from methyl groups direct nitration to the least hindered positions. Computational studies (DFT) predict preferential attack at the para position relative to iodine. Experimentally, nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives, confirmed by comparing product ratios via HPLC and NOE NMR to assess regioselectivity .

Q. What competing pathways occur during nitration (nitrodeiodination vs. nitrodeprotonation), and how are they quantified?

  • Methodological Answer : Competing pathways are resolved via isotopic labeling (e.g., ¹²⁵I tracing) and kinetic analysis. For example, nitrodeiodination generates I₂ or HI, detectable via iodometric titration, while nitrodeprotonation yields nitroarenes. Product ratios (e.g., 85% nitro vs. 15% deiodinated byproducts) are calculated using GC-MS integration .

Q. How can computational modeling predict substituent effects on reaction outcomes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, methyl groups increase steric strain, raising activation barriers at ortho positions. Compare calculated vs. experimental regioselectivity (e.g., ΔΔG‡ > 2 kcal/mol favors para nitration) .

Q. How should researchers address contradictions in reported product ratios from similar reactions?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst). Apply statistical tools (e.g., ANOVA) to assess variability. For example, reports a 5% standard deviation in nitro product ratios across triplicate runs. Cross-validate with alternative methods (e.g., X-ray crystallography for regiochemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.